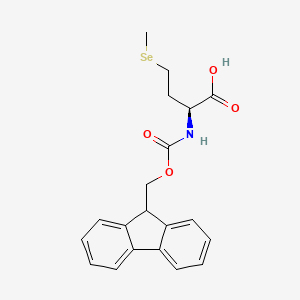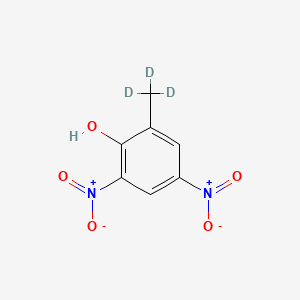
4,6-Dinitro-2-methyl-d3-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dinitro-2-methyl-d3-phenol is a chemical compound with the molecular formula C7H3D3N2O5. It is an isotopically labeled derivative of 4,6-Dinitro-2-methylphenol, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in research settings due to its unique properties and isotopic labeling, which makes it useful for various analytical and experimental purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dinitro-2-methyl-d3-phenol typically involves the nitration of 2-methylphenol (o-cresol) with a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 4 and 6 positions of the aromatic ring. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product .
Industrial Production Methods: While the industrial production of this compound is not as common as its non-deuterated counterpart, the process would involve similar nitration techniques with the added step of using deuterated starting materials. The production process must adhere to strict safety and environmental regulations due to the hazardous nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dinitro-2-methyl-d3-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or hydrogen gas, resulting in the formation of amino derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of strong nucleophiles, leading to the replacement of nitro groups with other substituents
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Strong nucleophiles such as hydroxide ions or amines in polar solvents
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4,6-Dinitro-2-methyl-d3-phenol is used extensively in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phenolic compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies due to its unique isotopic properties.
Industry: Utilized in the development of new materials and chemical processes, particularly those involving isotopic labeling for analytical purposes
Mechanism of Action
The mechanism of action of 4,6-Dinitro-2-methyl-d3-phenol involves its interaction with various molecular targets and pathways. The nitro groups on the aromatic ring make the compound highly reactive, allowing it to participate in electron transfer reactions. This reactivity is crucial in its role as an oxidizing or reducing agent in various chemical processes. The deuterium atoms provide additional stability and unique spectroscopic properties, making it valuable in analytical applications .
Comparison with Similar Compounds
4,6-Dinitro-2-methylphenol: The non-deuterated version of the compound, commonly used in similar applications but without the isotopic labeling.
2,4-Dinitrophenol: Another nitrophenol compound with similar reactivity but different substitution patterns on the aromatic ring.
2,6-Dinitrophenol: Similar to 4,6-Dinitro-2-methyl-d3-phenol but with nitro groups at different positions on the ring .
Uniqueness: this compound is unique due to its isotopic labeling with deuterium, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for more precise tracking and analysis in various experimental setups, making it a valuable tool in scientific research .
Properties
IUPAC Name |
2,4-dinitro-6-(trideuteriomethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVONLUNISGICL-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-69-9 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219804-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572889.png)


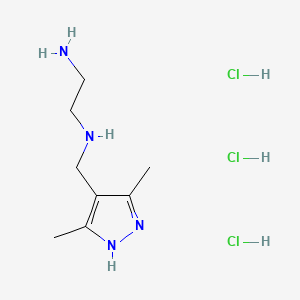
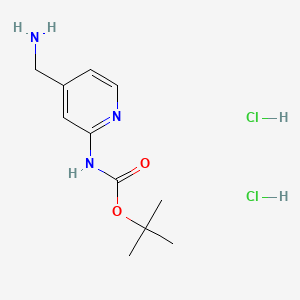
![2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B572896.png)
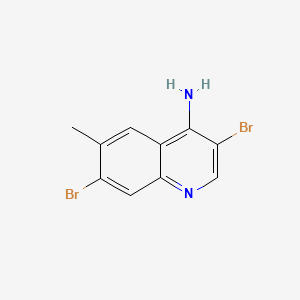

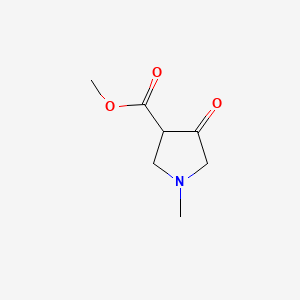

![3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B572904.png)
![3-(Methylthiomethyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B572905.png)
